- Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures, Journal of Medicinal Chemistry, 2007, 50(9), 2040-2048

Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

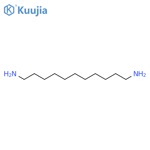

937367-26-5 structure

Produktname:tert-Butyl 11-aminoundecylcarbamate

tert-Butyl 11-aminoundecylcarbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- tert-Butyl 11-aminoundecylcarbamate

- 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)

- tert-Butyl (11-aminoundecyl)carbamate

- 937367-26-5

- tert-butyl N-(11-aminoundecyl)carbamate

- BTKYLHCVXRGFLC-UHFFFAOYSA-N

- F79902

- N-Boc-undecane-1,11-diamine

- BP-28259

- N1-Boc-undecane-1,11-diamine

- SY343530

- MFCD02094502

- CS-0197523

- C16H34N2O2

- SCHEMBL964035

- DB-144557

-

- Inchi: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)

- InChI-Schlüssel: BTKYLHCVXRGFLC-UHFFFAOYSA-N

- Lächelt: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 286.262028332g/mol

- Monoisotopenmasse: 286.262028332g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 13

- Komplexität: 237

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 64.4

- XLogP3: 4.1

tert-Butyl 11-aminoundecylcarbamate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01JMKW-500mg |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 500mg |

$439.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-100mg |

tert-Butyl (11-aminoundecyl)carbamate |

937367-26-5 | 95% | 100mg |

¥1607.00 | 2024-04-24 | |

| Aaron | AR01JMKW-50mg |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 50mg |

$122.00 | 2025-02-11 | |

| Aaron | AR01JMKW-100mg |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 100mg |

$154.00 | 2025-02-11 | |

| Aaron | AR01JMKW-1g |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 1g |

$699.00 | 2025-02-11 | |

| 1PlusChem | 1P01JMCK-100mg |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 100mg |

$184.00 | 2024-04-20 | |

| 1PlusChem | 1P01JMCK-50mg |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 95% | 50mg |

$130.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-1g |

tert-Butyl (11-aminoundecyl)carbamate |

937367-26-5 | 95% | 1g |

¥7912.00 | 2024-04-24 | |

| 1PlusChem | 1P01JMCK-1g |

N-Boc-undecane-1,11-diamine |

937367-26-5 | 97% | 1g |

$610.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268193-250mg |

tert-Butyl (11-aminoundecyl)carbamate |

937367-26-5 | 95% | 250mg |

¥2541.00 | 2024-04-24 |

tert-Butyl 11-aminoundecylcarbamate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Chloroform ; 24 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt; 20 h, rt

Referenz

- Preparation of peptide conjugates as IRAK4 protein kinase degraders, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt; overnight, rt

Referenz

- Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt; 24 h, rt

Referenz

- Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt; overnight, rt

Referenz

- Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationships, Bioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt; 24 h, rt

Referenz

- Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Chloroform , 1,4-Dioxane ; rt; 24 h, rt

Referenz

- Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 10 h, rt; 12 h, rt

Referenz

- Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Methanol ; 12 h, rt

Referenz

- Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Dichloromethane ; 12 h, 25 °C

Referenz

- Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Chloroform ; rt

Referenz

- Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors, United States, , ,

tert-Butyl 11-aminoundecylcarbamate Raw materials

tert-Butyl 11-aminoundecylcarbamate Preparation Products

tert-Butyl 11-aminoundecylcarbamate Verwandte Literatur

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

937367-26-5 (tert-Butyl 11-aminoundecylcarbamate) Verwandte Produkte

- 2877721-61-2(1-cyclopropanecarbonyl-4-[(3,5-dimethoxyphenyl)methyl]-1,4-diazepane)

- 2097923-88-9(4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide)

- 2166723-19-7(1,1-Diethoxy-3,3-difluoropropan-2-ol)

- 1251697-26-3(1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide)

- 2580241-08-1(4-{[(Benzyloxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)

- 1185061-37-3(1-{[1,1'-biphenyl]-2-yloxy}-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride)

- 1806455-22-0(3-(Hydroxymethyl)-5-methoxyphenylpropanal)

- 1164506-63-1((1E)-4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one)

- 2138214-86-3(2-Pyridinecarbonitrile, 4-(3-furanyl)-6-methyl-)

- 108093-90-9(4,4'-(1,2-Propanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione])

Empfohlene Lieferanten

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge